2-(1-naphthyloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
Description
The compound "2-(1-naphthyloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide" represents a class of organic molecules that are of significant interest in the field of medicinal chemistry and materials science. Such compounds often exhibit unique biological activities and physicochemical properties due to their structural complexity, including a combination of naphthyl, pyrrolidinyl, and propanamide groups.
Synthesis Analysis
Synthesis of complex organic molecules like "2-(1-naphthyloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide" typically involves multi-step synthetic pathways. Key steps may include the formation of the naphthyloxy and pyrrolidinylcarbonyl phenyl components, followed by their coupling with propanamide derivatives. Techniques such as nucleophilic substitution, amidation, and condensation reactions are commonly employed (Hussein et al., 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by detailed spectroscopic analysis, including NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which elucidate the presence of functional groups and their connectivity. Crystallography may provide insights into the 3D arrangement, highlighting the stereochemistry and molecular interactions (Jie Xiao & Hong Zhao, 2010).
Chemical Reactions and Properties
The chemical reactivity of "2-(1-naphthyloxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide" is influenced by its functional groups. The amide linkage may undergo hydrolysis under acidic or basic conditions. The naphthyloxy group could participate in electrophilic aromatic substitution reactions, and the pyrrolidinyl group might engage in nucleophilic addition or substitution reactions.
Physical Properties Analysis
The physical properties, including melting point, solubility, and boiling point, are crucial for understanding the compound's behavior in different environments. These properties are influenced by molecular structure, particularly the presence of aromatic systems and amide linkages, which can affect intermolecular interactions and thus solubility and melting points.
Chemical Properties Analysis
The chemical properties are determined by functional group analysis and reactivity studies. For instance, the amide group's resonance stability impacts the compound's overall reactivity, while the aromatic components may engage in π-π interactions and other non-covalent interactions, affecting its chemical behavior in biological systems and materials applications.
For detailed information and further reading on closely related compounds and foundational chemical principles, the following sources provide comprehensive insights: (Hussein et al., 2009), (Jie Xiao & Hong Zhao, 2010).
properties
IUPAC Name |
2-naphthalen-1-yloxy-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-17(29-22-14-8-10-18-9-2-3-11-19(18)22)23(27)25-21-13-5-4-12-20(21)24(28)26-15-6-7-16-26/h2-5,8-14,17H,6-7,15-16H2,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZKOPIVUIHGEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCCC2)OC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yloxy)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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